molecular formula C18H20N2O2 B4949828 N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No.: B4949828
M. Wt: 296.4 g/mol
InChI Key: GRVVCXDMCPBNEW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two aromatic rings, each substituted with methyl groups, connected by an ethanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide typically involves the reaction of 2,5-dimethylphenylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the benzyl chloride, forming the desired amide linkage.

Reaction Conditions:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of N-(2,5-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems allows for precise monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature 25-30°C

    Reduction: Lithium aluminum hydride in dry ether, temperature 0-5°C

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination, temperature 50-60°C

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding amines

    Substitution: Nitro or bromo derivatives of the original compound

Scientific Research Applications

N-(2,5-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide exerts its effects involves interactions with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-N’-(4-chlorobenzyl)ethanediamide
  • N-(2,5-dimethylphenyl)-N’-(4-methoxybenzyl)ethanediamide
  • N-(2,5-dimethylphenyl)-N’-(4-nitrobenzyl)ethanediamide

Uniqueness

N-(2,5-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its reactivity and interactions with other molecules. The presence of methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-5-8-15(9-6-12)11-19-17(21)18(22)20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVVCXDMCPBNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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